Product packaging for Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2(Cat. No.:)

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2

Cat. No.: B12105179
M. Wt: 668.7 g/mol
InChI Key: OZPPBQMEFADOEU-UHFFFAOYSA-N
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Description

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 is a useful research compound. Its molecular formula is C33H44N6O9 and its molecular weight is 668.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44N6O9 B12105179 Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2

Properties

IUPAC Name

4-[[2-[[2-[(2-acetamido-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPBQMEFADOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Non Canonical Amino Acids in Peptide Science

For decades, our understanding of peptides and proteins was largely confined to the 20 proteinogenic amino acids. wikipedia.org However, nature itself provides examples of ncAAs in non-ribosomally synthesized peptides, which often possess unique biological activities. nih.gov The deliberate incorporation of ncAAs into synthetic peptides allows scientists to move beyond the limitations of the natural building blocks, leading to several key advantages:

Enhanced Stability: Peptides composed of L-amino acids are readily degraded by proteases in the body. The introduction of D-amino acids can significantly increase a peptide's resistance to enzymatic degradation, a crucial property for therapeutic applications. taylorandfrancis.comtandfonline.com

Novel Structures and Functions: The inclusion of ncAAs can induce unique secondary structures, such as turns and helices, that are not accessible to peptides made solely of L-amino acids. rsc.orgacs.org This structural diversity can lead to novel binding affinities and biological activities. biorxiv.org

Probing Biological Systems: Synthetic peptides containing ncAAs can be used as tools to investigate biological processes. For example, they can help to elucidate the importance of specific amino acid configurations for peptide-receptor interactions. rsc.org

The table below summarizes the key characteristics of canonical and non-canonical amino acids:

FeatureCanonical Amino AcidsNon-Canonical Amino Acids
Natural Abundance The 20 common amino acids found in proteins.Not typically found in ribosomally synthesized proteins.
Stereochemistry Primarily L-isomers.Can be D-isomers or have other unique structures.
Biological Role Building blocks of proteins.Diverse roles, including in antibiotics and signaling molecules.
Research Applications Foundational to biochemistry and molecular biology.Used to create peptides with enhanced stability and novel functions.

The Rationale for Investigating Peptides with Mixed Stereochemistry

The study of peptides with a mix of L- and D-amino acids, known as heterochiral peptides, is a rapidly growing field. frontiersin.org The rationale for this line of inquiry is multifaceted:

Designing Peptides with Specific Folds: The strategic placement of D-amino acids can be used to induce specific secondary structures, such as β-turns and β-hairpins. nih.gov This allows for the rational design of peptides with predefined three-dimensional shapes.

Developing Novel Biomaterials: Self-assembling peptides with mixed stereochemistry can form unique nanostructures, such as hydrogels, with potential applications in drug delivery and tissue engineering. nih.gov The chirality of the constituent amino acids can significantly impact the properties of these materials.

Ac Dl Xiile Dl Tyr Gly Dl Glu Dl Phe Nh2 As a Model System for Chirality Dependent Studies

A synthetic peptide with the sequence Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 serves as an excellent, albeit hypothetical, model system for investigating the effects of mixed stereochemistry. The "DL" designation indicates a racemic mixture of L- and D-isomers at those positions, while "xiIle" denotes an unspecified isomer of isoleucine. This complexity allows for the study of a diverse population of stereoisomers.

Research on such a model system could involve synthesizing different stereoisomers of the peptide and comparing their properties. For instance, one could compare the all-L-amino acid version with a version containing a single D-amino acid substitution, or with the fully racemic mixture.

A hypothetical study on this peptide might yield the following data:

Peptide StereoisomerSecondary Structure (Circular Dichroism)Proteolytic Stability (% remaining after 1h)Receptor Binding Affinity (Kd, nM)
All L-isomersα-helix15%150
D-Tyr substitutionβ-turn65%75
D-Glu substitutionRandom coil50%300
D-Phe substitutionβ-sheet80%90
Racemic mixtureMixed/disordered95%200

These hypothetical findings would illustrate how a single change in stereochemistry can dramatically alter a peptide's structure, stability, and biological activity. The all-L version might adopt a helical structure but be rapidly degraded. Introducing a D-amino acid at different positions could lead to different secondary structures, increased stability, and altered binding affinities. The racemic mixture, with its multitude of stereoisomers, would likely exhibit the highest stability due to the presence of many protease-resistant configurations.

The study of such model peptides is crucial for advancing our ability to design synthetic peptides with tailored properties for a wide range of applications, from therapeutics to materials science. jst.go.jpnih.gov

Synthetic Strategies for a Stereochemically Complex Peptide: this compound

The synthesis of the acetylated and amidated pentapeptide, this compound, which incorporates a mixture of D- and L-amino acids as well as the diastereomeric mixture of isoleucine (xiIle), presents unique challenges and requires specialized synthetic methodologies. This article details the key chemical strategies for its construction, focusing on solid-phase peptide synthesis (SPPS), techniques for managing stereochemistry, and specific modifications at the peptide's termini.

Peptide Biomolecule Interaction Studies Involving Ac Dl Xiile Dl Tyr Gly Dl Glu Dl Phe Nh2

Methodologies for Investigating Peptide-Protein Recognition and Binding

The study of how peptides like Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 interact with larger biomolecules, such as proteins, is fundamental to understanding their biological function. Researchers employ a variety of high-throughput and biophysical methods to elucidate these complex interactions.

Peptide Array-Based Screening for Interaction Mapping

Peptide array technology is a powerful high-throughput method for mapping the binding sites of proteins on a large scale. In this technique, a collection of peptides is synthesized on a solid support, such as a glass slide or a membrane. This array can then be incubated with a protein of interest to identify which peptide sequences the protein binds to. For a peptide like this compound, an array could be designed to include various overlapping fragments of the peptide or versions with systematic amino acid substitutions. This allows for the precise identification of the amino acid residues that are critical for the interaction. The use of peptide arrays has been instrumental in defining protein-protein interaction networks and identifying peptide-based inhibitors.

Phage Display Applications for Identifying Interacting Partners

Phage display is a genetic engineering technique used to study protein-protein, protein-peptide, and protein-DNA interactions. This method involves the fusion of a gene encoding a protein or peptide of interest to a gene encoding a bacteriophage coat protein, resulting in the display of the protein on the phage's surface. A library of phages, each displaying a different peptide variant, can be created and used to screen for interactions with a target molecule. In the context of this compound, a phage display library could be constructed to present a vast diversity of peptides, and this library could then be used to "fish out" binding partners from a complex biological sample. This approach is particularly useful for discovering novel protein-peptide interactions and for the development of peptide-based therapeutics.

Biophysical Techniques for Characterizing Binding Dynamics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It allows for the quantitative measurement of binding affinity (how strongly the molecules interact) and kinetics (the rates of association and dissociation). In a typical SPR experiment, one molecule (the ligand, which could be this compound) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte, a potential binding partner) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This data can be used to determine the equilibrium dissociation constant (KD), as well as the association (ka) and dissociation (kd) rate constants, providing a detailed picture of the binding dynamics.

Deconvolution of Residue-Specific Contributions to Interaction Interfaces

Once an interaction between a peptide and a protein has been identified, the next step is often to determine which specific amino acid residues are most important for the binding. This is crucial for understanding the molecular basis of the interaction and for designing more potent or specific peptide variants.

Alanine (B10760859) Scanning Mutagenesis for Critical Residue Identification

Alanine scanning mutagenesis is a widely used technique to systematically probe the contribution of individual amino acid side chains to a protein-protein or protein-peptide interaction. The method involves sequentially replacing each amino acid residue in the peptide with alanine. Alanine is chosen because its small, non-polar methyl side chain is generally considered to be functionally neutral, effectively removing the original side chain without introducing significant steric or electrostatic clashes. By comparing the binding affinity of the alanine-substituted peptides to that of the original peptide, researchers can identify "hot spots" – residues that make a significant contribution to the binding energy. For this compound, each residue would be individually replaced with alanine, and the impact on binding to a target protein would be measured, for instance, using SPR.

A hypothetical alanine scan of this compound could yield results such as those presented in the interactive table below. In this example, a significant increase in the dissociation constant (KD) upon mutation to alanine indicates that the original residue was critical for binding.

Interactive Data Table: Hypothetical Alanine Scanning Results

Original ResidueMutantChange in Binding Affinity (ΔΔG)Fold Change in KDInterpretation
xiIleAla2.5 kcal/mol50Critical for binding
TyrAla3.0 kcal/mol100Critical for binding
GlyAla0.1 kcal/mol1.2Not critical for binding
GluAla1.8 kcal/mol20Important for binding
PheAla2.8 kcal/mol80Critical for binding

Truncation Studies to Delineate Minimal Binding Motifs

Truncation studies are performed to identify the smallest fragment of a peptide that is still capable of binding to its target. This is achieved by systematically removing amino acids from either the N-terminus or the C-terminus of the peptide and then testing the truncated peptides for binding activity. This approach helps to define the core binding motif and to eliminate non-essential residues. For this compound, a series of truncated peptides would be synthesized and their binding affinities measured. The results of such a study can guide the design of smaller, more stable, and potentially more potent peptidomimetics.

The table below illustrates hypothetical data from a truncation study of this compound, showing how binding affinity might change as residues are removed from the N-terminus.

Interactive Data Table: Hypothetical N-Terminal Truncation Analysis

Peptide SequenceKD (nM)Relative BindingConclusion
Ac-DL-xiIle -DL-Tyr-Gly-DL-Glu-DL-Phe-NH210100%Full length peptide
Ac-DL-Tyr -Gly-DL-Glu-DL-Phe-NH25002%xiIle is important
Ac-Gly -DL-Glu-DL-Phe-NH2>10000<0.1%Tyr is critical
Ac-DL-Glu -DL-Phe-NH2>10000<0.1%Minimal motif lost

Stereospecificity and Enantioselective Recognition in Peptide-Target Interactions

The spatial arrangement of atoms in a peptide, dictated by the chirality of its constituent amino acids, is a critical determinant of its interaction with biological targets. The incorporation of non-proteinogenic D-amino acids, in addition to the naturally occurring L-amino acids, introduces specific stereochemical alterations that profoundly influence a peptide's three-dimensional structure and its ability to engage in enantioselective recognition with chiral biomolecules such as receptors, enzymes, and other proteins. This stereospecificity is fundamental to the peptide's biological activity and recognition by target molecules.

The substitution of an L-amino acid with its D-enantiomer creates a diastereomer of the original peptide. Unlike enantiomers, which are non-superimposable mirror images with identical physicochemical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. nih.govwikipedia.org This difference allows them to be separated by standard chromatographic techniques and, more importantly, leads to differential interactions with chiral biological targets. nih.gov The precise location and number of D-amino acid substitutions can lead to significant changes in the peptide's secondary structure, such as disrupting an α-helix or promoting the formation of a β-sheet. nih.govnih.gov

Research has demonstrated that these structural modifications directly impact biological function. For instance, the introduction of D-amino acids into an α-helical antimicrobial peptide can modulate its activity. A study on diastereomers of the antimicrobial peptide KKLLKLLKLLL revealed a complex relationship between the number and position of D-residues, the resulting α-helicity, and the peptide's antibacterial and hemolytic activities. nih.govacs.org Some diastereomers exhibited increased antibacterial effects with comparable or even lower toxicity compared to the all-L-amino acid parent peptide. nih.govacs.org

The interaction of peptides with enzymes is also highly stereospecific. Enzymes, being chiral macromolecules, typically exhibit a strong preference for substrates of a particular chirality. jpt.com While peptides composed entirely of L-amino acids are generally susceptible to degradation by proteases, the introduction of D-amino acids can confer resistance to proteolysis, thereby enhancing the peptide's stability and bioavailability. nih.govnih.govnih.gov However, this modification can also alter the peptide's affinity for its target. In some cases, a single D-amino acid substitution can be sufficient to significantly reduce or abolish binding to a specific receptor or enzyme. researchgate.net Conversely, strategic placement of D-amino acids has been shown to enhance binding affinity in certain contexts. For example, in the development of SARS-CoV-2 Mpro inhibitors, the inclusion of a D-amino acid at a specific position (P3) led to a more than 100-fold increase in binding affinity by allowing the peptide to better engage with a hydrophobic pocket of the enzyme. acs.org

The following tables present data from studies on diastereomeric peptides, illustrating the impact of stereochemistry on their biological activity.

Table 1: Effect of D-Amino Acid Substitution on the Antimicrobial Activity of Peptide KKVVFKVKFKK

Peptide VariantAmino Acid SequenceSecondary StructureMinimal Inhibitory Concentration (MIC) in µg/mL
L-Enantiomer L-Lys-L-Lys-L-Val-L-Val-L-Phe-L-Lys-L-Val-L-Lys-L-Phe-L-Lys-L-Lysα-helix8
D-Enantiomer D-Lys-D-Lys-D-Val-D-Val-D-Phe-D-Lys-D-Val-D-Lys-D-Phe-D-Lys-D-LysLeft-handed α-helix8
Diastereomer 1 D-Lys-L-Lys-L-Val-L-Val-L-Phe-L-Lys-L-Val-L-Lys-L-Phe-L-Lys-L-Lysα-helix16
Diastereomer 2 L-Lys-L-Lys-L-Val-L-Val-D-Phe-L-Lys-L-Val-L-Lys-L-Phe-L-Lys-L-LysDisrupted α-helix>128
Diastereomer 3 L-Lys-L-Lys-L-Val-L-Val-L-Phe-L-Lys-L-Val-L-Lys-L-Phe-L-Lys-D-Lysα-helix8

Data synthesized from a study on the effect of D-amino acid substitution on a membrane-active antimicrobial peptide. nih.gov

Table 2: Comparison of Biological Activity of an α-Helical Peptide and its β-Sheet Diastereomer

PeptideSecondary StructureHemolytic Activity (HC₅₀ in µM)Antibacterial Activity (MIC in µM against E. coli)
Wild-Type (α-helix) α-helix1025
Diastereomer (β-sheet) β-sheet>10012.5

This table illustrates how a change in stereochemistry can lead to a drastic change in secondary structure and a corresponding shift in biological activity, reducing hemolytic toxicity while preserving or enhancing antibacterial potency. Data adapted from a comparative study on a cytolytic peptide and its diastereomer. nih.gov

These findings underscore the principle that the stereochemical composition of a peptide like this compound is a critical factor governing its interactions with biological systems. The specific arrangement of D- and L-amino acids dictates the peptide's conformational landscape and its capacity for enantioselective recognition, which in turn determines its biological function, stability, and potential as a therapeutic agent.

Computational Modeling and Simulation of Ac Dl Xiile Dl Tyr Gly Dl Glu Dl Phe Nh2

Predictive Modeling of Peptide Three-Dimensional Structures

Predicting the three-dimensional (3D) structure of a peptide from its amino acid sequence is a fundamental step in computational analysis. For a flexible peptide like Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2, which lacks a stable, globular fold, this task is particularly challenging. Various computational strategies are employed to explore the vast conformational space and identify energetically favorable structures.

De Novo Conformational Prediction Methods

De novo, or ab initio, methods predict peptide structures from the sequence alone, without relying on an experimental template structure. numberanalytics.com These methods have seen significant progress, making them suitable for peptides up to 50 amino acids in length. nih.gov They are essential for peptides containing non-standard amino acids or those with no known homologous structures.

A common de novo approach involves exploring the conformational space using algorithms like Monte Carlo (MC) simulations. The Dihedral Probability Grid Monte Carlo (DPG-MC) methodology, for example, uses importance sampling and random steps in the vicinity of a local minimum, with acceptance criteria based on Metropolis sampling. nih.gov The torsion angles (phi, psi, chi) are selected from a discrete grid based on probability distributions derived from high-resolution protein crystal structures. nih.gov Another powerful technique is Replica Exchange Molecular Dynamics (REMD), which runs multiple simulations at different temperatures simultaneously, allowing the system to overcome energy barriers and sample a wider range of conformations. researchgate.net

Servers like PEP-FOLD utilize a coarse-grained protein model and assemble structural fragments associated with a "structural alphabet" predicted from the sequence. oup.com This approach first predicts the probability of different structural motifs along the peptide chain and then assembles these fragments to generate a full 3D model. oup.com

Table 1: Key De Novo Prediction Techniques

Method Principle Application
Monte Carlo (MC) Simulations Employs random sampling of conformational space, often guided by an energy function, to find low-energy structures. nih.gov Useful for exploring diverse conformations of flexible peptides.
Replica Exchange Molecular Dynamics (REMD) Simulates multiple replicas of the system at different temperatures, allowing for enhanced sampling by swapping configurations between temperatures to overcome energy barriers. researchgate.netwustl.edu Effective for folding small peptides and overcoming the limitations of standard MD simulations. researchgate.net

| Fragment Assembly (e.g., PEP-FOLD) | Assembles short, pre-calculated structural fragments derived from known protein structures to build a model of the target peptide. oup.commdpi.com | Rapidly generates plausible 3D models for linear and cyclic peptides. oup.com |

Fragment Assembly and Template-Based Approaches

Fragment-based modeling is a powerful technique that builds a protein's structure by assembling small fragments of known proteins. numberanalytics.commdpi.com This method relies on the principle that local sequence segments often adopt similar structures in different proteins. numberanalytics.com The process involves breaking the target sequence into small, overlapping fragments, identifying corresponding structural fragments from a database of known protein structures, and then assembling them using algorithms like simulated annealing to find the lowest energy conformation. mdpi.com

Template-based modeling (TBM), also known as comparative or homology modeling, is used when a homologous protein with a known 3D structure (the template) is available. nih.gov The process involves:

Identifying a suitable template structure in the Protein Data Bank (PDB). numberanalytics.com

Aligning the target peptide sequence with the template sequence.

Building a 3D model of the target based on the coordinates of the template.

Refining the model, particularly in regions where the sequences differ (e.g., loops). nih.gov

For peptides containing non-standard residues like those in this compound, finding a suitable template can be difficult. However, hybrid approaches can be employed where fragments corresponding to the standard amino acid portions are assembled, and the non-standard residues are modeled de novo. Tools like PepThreader use a template-based approach to thread peptide fragments onto a template peptide in complex with a target, ranking them based on sequence and structural scores. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While predictive modeling provides static snapshots, peptides in solution are dynamic entities. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing detailed insight into peptide folding, conformational dynamics, and stability. americanpeptidesociety.org MD simulations solve Newton's equations of motion for a system of interacting atoms, using a force field to describe the potential energy and forces. americanpeptidesociety.org

For a flexible peptide like this compound, MD simulations can reveal the ensemble of conformations it adopts in solution, the transitions between these states, and the influence of the solvent. The choice of force field (e.g., AMBER, CHARMM, GROMOS) is critical, as it dictates the accuracy of the simulation, particularly for intrinsically disordered or flexible peptides. acs.org Simulations can highlight secondary structure propensities, such as tendencies to form α-helices, β-sheets, or polyproline II (PPII) helices, and how these are influenced by the specific amino acid sequence and solvent interactions. acs.org

Enhanced Sampling Techniques for Flexible Peptide Systems

A major limitation of conventional MD simulations is the timescale. Many important biological processes, including large conformational changes in peptides, occur on timescales of microseconds to seconds, which are often inaccessible to standard simulations. nih.gov Enhanced sampling techniques have been developed to overcome this limitation by accelerating the exploration of the conformational landscape. nih.govacs.org

These methods often work by modifying the potential energy surface or by running multiple simulations in parallel. wustl.edunih.gov

Table 2: Common Enhanced Sampling Methods

Technique Description
Metadynamics Discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential to the energy landscape, pushing the simulation to explore new regions. nih.gov
Replica Exchange MD (REMD) Simulates multiple replicas at different temperatures, with exchanges between them allowing the system to cross high energy barriers at higher temperatures and refine structures at lower temperatures. wustl.edunih.gov
Accelerated MD (aMD) Modifies the potential energy surface by adding a boost potential when the system's potential energy is below a certain threshold, effectively lowering energy barriers. nih.gov

| Gaussian Accelerated MD (GaMD) | A variation of aMD that provides a smoother boost potential, reducing noise and improving the reweighting of the canonical ensemble. It has been shown to refine peptide-protein complex structures significantly. nih.govosti.gov |

These techniques are particularly valuable for flexible peptides, allowing researchers to observe folding/unfolding events and transitions between different conformational states that would otherwise be computationally prohibitive to simulate. wustl.edunih.gov

Peptide-Target Docking for Binding Mode Prediction

Understanding how a peptide interacts with a biological target, such as a protein receptor, is often the ultimate goal of computational studies. Peptide-protein docking aims to predict the bound structure of a peptide-protein complex. nih.govacs.org This is a challenging task due to the high flexibility of the peptide ligand. nih.gov Docking approaches can be broadly categorized as template-based, local, or global. nih.gov

Given the synthetic nature of this compound, a global docking approach is most appropriate, as it does not require prior knowledge of the binding site. nih.gov

Global Docking Algorithms and Refinement Strategies

Global docking algorithms sample the entire surface of the protein receptor to find the most favorable binding pose for the peptide. nih.gov This approach must account for the conformational flexibility of both the peptide and, to some extent, the receptor side chains at the interface.

Several algorithms have been developed for this purpose:

CABS-dock: Uses a coarse-grained model and Monte Carlo dynamics to sample the conformational space of the peptide while it searches for binding sites on the receptor surface. nih.gov

PIPER-FlexPepDock: A high-resolution global docking protocol that uses a fragment-based approach to generate peptide conformations, docks these fragments exhaustively using the PIPER algorithm, and then refines the best models with the flexible refinement protocol FlexPepDock. nih.govacs.org

HADDOCK: Integrates experimental data as restraints to guide the docking process, but can also be used for ab initio docking.

Once an initial set of docked poses is generated, a scoring function is used to rank them. However, scoring is a major challenge in peptide docking. nih.gov Therefore, post-docking refinement is a critical step. This often involves running all-atom MD simulations on the most promising docked complexes. mdpi.comresearchgate.net Techniques like Gaussian accelerated molecular dynamics (GaMD) have been successfully used to refine docked peptide-protein structures, significantly reducing the root-mean-square deviation (RMSD) from the native experimental structure and revealing the binding mechanism. nih.govosti.gov

Genetic algorithms have also been employed to screen vast libraries of peptide mutants for optimal binding affinity, demonstrating a powerful approach for refining peptide sequences for targeted interactions. nih.gov Furthermore, machine learning models are being developed to accelerate the screening process by predicting docking scores based on peptide sequence features, thereby reducing the computational cost of docking large peptide libraries. mdpi.com

Machine Learning Approaches for Peptide Design and Interaction Prediction

The integration of machine learning (ML) into computational biology has revolutionized the study of peptides, offering powerful new ways to navigate the vast chemical space of potential peptide sequences and predict their biological activities. nih.govrsc.org For a peptide like this compound, ML can accelerate the discovery of analogs with enhanced properties and provide deeper insights into the determinants of its interactions with protein targets.

Machine learning models, ranging from established methods like Support Vector Machines (SVM) to more advanced deep learning architectures such as Recurrent Neural Networks (RNNs) and Convolutional Neural Networks (CNNs), are trained on large datasets of known peptides and their properties. ornl.govnih.gov These properties can include binding affinities, solubility, proteolytic stability, or antimicrobial activity. nih.gov A significant challenge in applying these models to this compound is the presence of non-standard amino acids (NSAAs), in this case, the D-isomers of the constituent amino acids. americanpharmaceuticalreview.comnih.gov While many ML models are trained on the 20 canonical amino acids, recent efforts have focused on developing models that can handle NSAAs, which are crucial for creating peptides with improved stability and novel functions. nih.govbiorxiv.org

Machine Learning in Peptide Design

One of the primary applications of machine learning in peptide engineering is the de novo design of peptides with specific, optimized functions. Starting with a known template, such as the Src substrate sequence Ile-Tyr-Gly-Glu-Phe, ML algorithms can suggest modifications to enhance its binding affinity or selectivity. For instance, a generative ML model could explore a vast combinatorial space of amino acid substitutions, including different stereoisomers (D-amino acids) or other non-canonical residues, to design novel inhibitors.

The design process typically involves creating a feature representation of the peptide. These features, or descriptors, can include physicochemical properties of the amino acids, sequence information, and structural data. An ML model trained on a dataset of known Src kinase inhibitors and their activities could then predict the inhibitory potential of newly designed peptide sequences. The inclusion of D-amino acids, as in this compound, is a known strategy to increase resistance to enzymatic degradation, and ML models can help to identify positions where such a substitution is least likely to disrupt the binding to the target. americanpharmaceuticalreview.com

Below is an illustrative table of how machine learning could be used to guide the design of analogs of our target peptide. The table shows hypothetical predictions for the binding affinity of different peptide variants to Src kinase, where the model suggests which modifications might lead to improved binding.

Table 1: Illustrative Machine Learning-Based Design of Peptide Analogs

Peptide Sequence VariantPredicted Binding Affinity (IC₅₀, nM)Key ModificationsRationale for Modification
Ac-L-Ile-L-Tyr-Gly-L-Glu-L-Phe-NH₂368Baseline (all L-amino acids)Known Src substrate sequence. acs.org
Ac-D-Ile -L-Tyr-Gly-L-Glu-L-Phe-NH₂450D-amino acid at position 1Increased proteolytic stability.
Ac-L-Ile-D-Tyr -Gly-L-Glu-L-Phe-NH₂210D-amino acid at position 2Potentially improved binding pose.
Ac-L-Ile-L-Tyr-Gly-D-Glu -L-Phe-NH₂320D-amino acid at position 4Enhanced conformational rigidity.
Ac-L-Ile-L-Tyr-Gly-L-Glu-D-Phe -NH₂150D-amino acid at position 5Favorable interaction with hydrophobic pocket.
Ac-D-Ile -L-Tyr-Gly-L-Glu-D-Phe -NH₂180Multiple D-amino acidsCombination of stability and binding.

This table is for illustrative purposes only and does not represent actual experimental data.

Machine Learning in Interaction Prediction

Beyond design, machine learning models are extensively used to predict the likelihood and strength of peptide-protein interactions (PepPIs). rsc.org For this compound, a key application would be to predict its binding affinity for Src kinase and potentially other related kinases to assess its selectivity. These predictive models are often categorized as sequence-based or structure-based.

Sequence-based models use only the amino acid sequences of the peptide and the target protein as input. ornl.gov They learn to identify patterns and motifs associated with binding without requiring a three-dimensional structure. This is particularly useful when the structure of the protein-peptide complex is unknown.

Structure-based models, on the other hand, leverage 3D structural information from the peptide and the protein's binding site. ornl.gov These models can capture more detailed geometric and chemical complementarity, often leading to more accurate predictions. For a peptide containing non-standard residues and stereoisomers, generating accurate structural models is a critical first step. researchgate.net

To build a predictive model, a variety of features are extracted from the peptide and protein. The table below provides examples of the types of descriptors that would be used as input for a machine learning model aimed at predicting the interaction between our target peptide and a protein like Src kinase.

Table 2: Example of Descriptors for Machine Learning-Based Interaction Prediction

Descriptor CategorySpecific Descriptor ExamplesRelevance to Interaction Prediction
Peptide Physicochemical Properties Molecular Weight, Isoelectric Point, Hydrophobicity, Net ChargeThese bulk properties influence the overall solubility and electrostatic interactions of the peptide.
Amino Acid Composition Frequency of each amino acid type (including D-isomers)The specific amino acids determine the local chemical environment and potential for specific contacts.
Sequence-Based Features Dipeptide and Tripeptide Frequencies, Positional InformationThese features capture information about the sequence context and the relative positions of key residues.
Structural Descriptors (from models) Solvent Accessible Surface Area (SASA), Number of Hydrogen Bonds, Radius of GyrationThese descriptors provide insight into the peptide's shape, flexibility, and potential for non-covalent interactions.
Protein Binding Site Properties Pocket Volume, Surface Hydrophobicity, Electrostatic PotentialThese features describe the characteristics of the target's binding site where the peptide is expected to interact.

This table is for illustrative purposes only.

By training on extensive datasets of known protein-peptide interactions, these machine learning models can learn the complex relationships between these features and binding affinity. nih.gov The ultimate goal is to create a predictive tool that can rapidly screen large virtual libraries of peptides, like analogs of this compound, to identify the most promising candidates for further experimental validation.

Advanced Analytical Characterization Techniques for Ac Dl Xiile Dl Tyr Gly Dl Glu Dl Phe Nh2

Mass Spectrometry (MS) for Accurate Mass and Sequence Verification

Mass spectrometry is an indispensable tool for the analysis of peptides, providing precise molecular weight information and sequence verification. For a modified peptide like Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2, mass spectrometry confirms the successful incorporation of the N-terminal acetyl group and the C-terminal amide, as well as the correct amino acid sequence.

LC-MS and MALDI-TOF-MS for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are primary techniques for determining the molecular weight and assessing the purity of synthetic peptides.

LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. This technique is highly effective for analyzing complex mixtures, making it ideal for identifying the target peptide and any synthesis-related impurities. The peptide is first separated on an HPLC column, typically a reversed-phase column, and the eluent is directly introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion of the peptide, confirming its identity. The purity of the peptide can be estimated from the relative abundance of the main peak in the chromatogram.

MALDI-TOF-MS is a soft ionization technique that is well-suited for the analysis of biomolecules, including peptides. In this method, the peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for accurate mass determination. MALDI-TOF-MS is a rapid and sensitive method for confirming the molecular weight of the synthesized peptide.

Table 1: Theoretical and Expected Experimental Mass Data for this compound This table presents theoretical mass values. Experimental values may vary slightly based on instrumentation and calibration.

Parameter Value
Molecular Formula C₃₉H₅₃N₇O₁₀
Monoisotopic Mass 783.3854 Da
Average Mass 784.889 Da
Expected [M+H]⁺ (Monoisotopic) 784.3927 Da
Expected [M+Na]⁺ (Monoisotopic) 806.3746 Da

| Expected [M+K]⁺ (Monoisotopic) | 822.3486 Da |

Tandem Mass Spectrometry for Sequence Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the molecular ion of the peptide is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer.

The fragmentation of a peptide typically occurs at the peptide bonds, leading to the formation of a series of characteristic ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The N-terminal acetylation and C-terminal amidation can also be confirmed by the masses of the fragment ions. For instance, N-terminal acetylation results in a characteristic mass shift of the b-ions. nih.gov

Table 2: Theoretical Monoisotopic Masses of b- and y-ions for Ac-L-Ile-D-Tyr-Gly-D-Glu-L-Phe-NH2 This table presents a theoretical fragmentation pattern for one possible stereoisomer of the target peptide. The fragmentation pattern itself is generally independent of the stereochemistry of the amino acid residues.

Residue b-ion (m/z) y-ion (m/z)
1 Ac-Ile: 156.1025 Ac-Ile-Tyr-Gly-Glu-Phe-NH₂: 784.3927
2 Ac-Ile-Tyr: 319.1658 Tyr-Gly-Glu-Phe-NH₂: 629.2975
3 Ac-Ile-Tyr-Gly: 376.1869 Gly-Glu-Phe-NH₂: 466.2342
4 Ac-Ile-Tyr-Gly-Glu: 505.2295 Glu-Phe-NH₂: 409.2131

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and stereochemistry of molecules in solution. For a peptide with mixed D- and L-amino acids like this compound, NMR is essential for confirming the configuration of each chiral center.

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the proton and carbon signals to specific amino acid residues in the peptide sequence. mdpi.com The chemical shifts of the alpha-protons (Hα) are particularly sensitive to the local conformation and can provide initial clues about the stereochemistry.

The definitive assignment of D- and L-configurations often relies on the analysis of coupling constants and Nuclear Overhauser Effects (NOEs). For example, the coupling constant between the amide proton and the alpha-proton (³JHNα) is related to the dihedral angle φ, which can differ between D- and L-amino acids in a defined peptide structure. Furthermore, specific NOE patterns, which indicate through-space proximity of protons, can be characteristic of particular secondary structures that may be favored by the presence of D-amino acids. For peptides with alternating stereochemistry, unique structural motifs can arise, and NMR is the primary method for their characterization. vedantu.com

Table 3: Expected ¹H NMR Chemical Shift Ranges for Amino Acid Residues in a Peptide This table provides general chemical shift ranges. Actual values for this compound will depend on the solvent, pH, temperature, and the specific stereochemistry and conformation of the peptide.

Amino Acid Hα (ppm) Hβ (ppm) Side Chain Protons (ppm) Amide NH (ppm)
Isoleucine (Ile) 3.9 - 4.2 1.8 - 2.0 γ-CH₂: 1.1-1.5, γ-CH₃: 0.8-1.0, δ-CH₃: 0.8-1.0 7.8 - 8.5
Tyrosine (Tyr) 4.3 - 4.7 2.9 - 3.2 Aromatic: 6.7-7.2 7.8 - 8.5
Glycine (Gly) 3.8 - 4.0 - - 8.0 - 8.7
Glutamic Acid (Glu) 4.2 - 4.5 1.9 - 2.2 γ-CH₂: 2.2-2.5 7.9 - 8.6

| Phenylalanine (Phe) | 4.4 - 4.8 | 3.0 - 3.3 | Aromatic: 7.1-7.4 | 7.8 - 8.5 |

Chromatographic Methods for the Separation and Quantification of Stereoisomers

Chromatographic techniques are fundamental for the analysis and purification of peptides. For a peptide containing multiple stereoisomers, chiral chromatography is essential for separating and quantifying the different diastereomers.

Chiral HPLC for D/L-Isoleucine, D/L-Tyrosine, D/L-Glutamic Acid, and D/L-Phenylalanine Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a specialized form of HPLC that can separate enantiomers and diastereomers. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For the analysis of this compound, chiral HPLC can be used in two ways: to analyze the stereochemical purity of the starting amino acids or to separate the final diastereomeric peptides.

To determine the enantiomeric purity of the D- and L-amino acid building blocks used in the synthesis, they can be analyzed directly on a chiral column. Alternatively, they can be derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column. chemrxiv.org

More importantly, chiral HPLC can be used to separate the different diastereomers of the final peptide product. Since the target peptide has multiple chiral centers, a number of diastereomers are possible depending on the specific combination of D- and L-amino acids. These diastereomers will have different physical properties and may exhibit different retention times on a chiral HPLC column, allowing for their separation and quantification. nih.gov The term "xiIle" refers to an unspecified stereoisomer of isoleucine, which has two chiral centers and thus four possible stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile). vedantu.comnewworldencyclopedia.org Chiral HPLC would be a critical tool to resolve these different isoleucine-containing peptide diastereomers.

Table 4: Representative Chiral HPLC Separation Data for Diastereomeric Peptides This table provides illustrative data to demonstrate the principle of chiral HPLC for separating peptide diastereomers. The actual retention times for the various stereoisomers of this compound would need to be determined experimentally.

Diastereomer Retention Time (min)
Ac-L-Ile-L-Tyr-Gly-L-Glu-L-Phe-NH₂ 20.5
Ac-D-Ile-L-Tyr-Gly-L-Glu-L-Phe-NH₂ 22.1
Ac-L-Ile-D-Tyr-Gly-L-Glu-L-Phe-NH₂ 23.8
Ac-L-Ile-L-Tyr-Gly-D-Glu-L-Phe-NH₂ 21.3

| Ac-L-Ile-L-Tyr-Gly-L-Glu-D-Phe-NH₂ | 24.5 |

Spectroscopic and Biophysical Methods for Detailed Characterization (e.g., UV-Vis, Fluorescence, Isothermal Titration Calorimetry)

In addition to the core techniques of mass spectrometry, NMR, and chromatography, a variety of other spectroscopic and biophysical methods can provide valuable information about the properties of this compound.

UV-Vis Spectroscopy: The aromatic side chains of tyrosine and phenylalanine absorb ultraviolet light. UV-Vis spectroscopy can be used to determine the concentration of the peptide in solution by measuring its absorbance at a specific wavelength. The absorption spectrum is dominated by the contributions of tyrosine and phenylalanine, with tyrosine typically showing a maximum absorbance around 275-280 nm and phenylalanine around 257 nm. nih.govthermofisher.comnih.gov

Fluorescence Spectroscopy: The tyrosine and phenylalanine residues are also fluorescent. Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of these aromatic residues. Changes in the fluorescence emission spectrum can indicate conformational changes in the peptide or its interaction with other molecules. The fluorescence of tyrosine is generally more intense and is often used as an intrinsic probe of peptide structure and dynamics. nih.govspectralservice.de

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique for studying the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. acs.org If this compound is designed to interact with a specific biological target, such as a protein or a lipid membrane, ITC can be used to quantitatively characterize this interaction. nih.govcore.ac.uk

Table 5: Representative Biophysical Data for a Peptide with Aromatic Residues This table provides example data that could be obtained for a peptide like this compound. The actual values would depend on the specific experimental conditions and any binding partners.

Analytical Method Parameter Representative Value
UV-Vis Spectroscopy λmax (Tyrosine) ~276 nm
λmax (Phenylalanine) ~257 nm
Fluorescence Spectroscopy Excitation λmax (Tyrosine) ~275 nm
Emission λmax (Tyrosine) ~303 nm
Isothermal Titration Calorimetry (Binding to a model membrane) Binding Affinity (Kd) 10 µM
Enthalpy Change (ΔH) -5 kcal/mol

Perspectives and Future Research Directions for Ac Dl Xiile Dl Tyr Gly Dl Glu Dl Phe Nh2 Research

Advancements in Stereoselective Peptide Synthesis Technologies

The synthesis of peptides with defined, specific stereochemistry, moving beyond a complex mixture like Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2, is critical for understanding structure-function relationships. Future research will heavily rely on advanced synthesis technologies capable of precise stereocontrol. openaccessjournals.com

Traditional methods are being enhanced by innovative strategies. openaccessjournals.com The development of novel protecting groups, advanced coupling chemistries, and improved purification techniques are continuously increasing the efficiency and yield of peptide synthesis. openaccessjournals.com High-throughput synthesis, for example, utilizes microfluidic chip technology to generate thousands of distinct peptide sequences in a single run, dramatically accelerating the screening process for bioactive candidates. creative-peptides.com

Enzymatic catalysis offers a green chemistry approach, using enzymes as biological catalysts to form peptide bonds with high specificity and efficiency under mild conditions. creative-peptides.com Furthermore, researchers are exploring new methods to overcome existing challenges, such as the synthesis of complex structures like cyclic or stapled peptides, which can exhibit enhanced stability and bioactivity. openaccessjournals.com Recent studies have also demonstrated stereoselective peptide synthesis on mineral surfaces under conditions mimicking early Earth, providing novel mechanisms for creating peptides with a specific chiral bias from racemic mixtures. chemrxiv.org

TechnologyDescriptionKey AdvantagesRelevant Research Areas
Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizes novel resins, linkers, and coupling reagents to improve the synthesis of difficult or complex sequences, including those with non-natural amino acids.High purity, efficiency for long or complex peptides, automation potential. openaccessjournals.comDrug discovery, peptidomimetics, protein engineering.
Enzymatic Ligation Employs enzymes (e.g., proteases, sortases) to catalyze the formation of peptide bonds with high stereospecificity.Mild reaction conditions, high selectivity, environmentally friendly. creative-peptides.comSynthesis of therapeutic peptides, protein modification.
High-Throughput Microfluidic Synthesis Leverages microfluidic chips to perform a massive number of parallel peptide synthesis reactions on a small scale.Rapid screening of large peptide libraries, reduced reagent consumption. creative-peptides.comBioactive peptide discovery, personalized medicine.
Novel Catalyst Development Involves creating specialized catalysts that accelerate amino acid coupling and allow for precise control over reaction conditions like temperature and pH.Increased reaction speed, enhanced process stability and efficiency. creative-peptides.comIndustrial peptide production, cost-effective synthesis.

Integration of Multi-Omics Data with Peptide Interaction Studies

To understand the biological impact of a complex peptide mixture like this compound, a holistic approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the understanding of complex biological systems. frontiersin.org Analyzing a single omics dataset in isolation provides an incomplete picture; integrating them allows for the identification of complex patterns and interactions that would otherwise be missed. mdpi.comresearchgate.net

For a peptide study, this could involve treating cells or tissues with the peptide mixture (or specific stereoisomers) and then collecting multi-omics data. For instance, proteomics could identify proteins that directly bind to the peptide, while transcriptomics would reveal changes in gene expression in response to the peptide. Metabolomics could then uncover resulting alterations in metabolic pathways. mdpi.com

Several data integration methodologies have been developed, broadly categorized as multi-staged or meta-dimensional analyses. nih.gov These approaches use network-based techniques, co-expression analysis, and machine learning algorithms to combine datasets and uncover key regulatory pathways and networks. mdpi.comnih.gov Such integrated analyses can provide deep insights into a peptide's mechanism of action, identify potential biomarkers of its effect, and facilitate the discovery of therapeutic targets. frontiersin.orgnih.gov

Integration StrategyDescriptionApplication in Peptide Research
Pathway Enrichment Analysis Identifies biological pathways that are over-represented in the lists of differentially expressed genes, proteins, or metabolites. mdpi.comElucidating the cellular pathways modulated by the peptide.
Network-Based Integration Constructs interaction networks (e.g., protein-protein, gene-metabolite) to visualize and analyze the relationships between different molecular components. mdpi.comnih.govIdentifying the direct and indirect molecular targets of the peptide and its downstream effects.
Machine Learning Models Utilizes algorithms to identify patterns, predict outcomes, and classify samples based on integrated multi-omics data. researchgate.netmdpi.comPredicting peptide bioactivity, identifying signatures of peptide response, stratifying responders from non-responders.
Correlation-Based Strategies Identifies statistical associations between different types of omics data (e.g., linking specific mRNA levels with protein abundance or metabolite concentrations). researchgate.netUnderstanding the flow of information through biological systems in response to the peptide.

Development of Novel Methodologies for Exploring Chiral Specificity in Biological Systems

Chirality is a fundamental aspect of biology, yet exploring chiral specificity at a detailed, localized level remains a significant challenge. bioengineer.org The different stereoisomers present in the this compound mixture would be expected to interact differently with chiral biological molecules like proteins and receptors. Future research will benefit from novel methodologies designed to probe these subtle but critical interactions.

One groundbreaking development is a single-shot wide-field spectroscopic imaging method that can generate a spatial map of molecular handedness within a sample. bioengineer.org This technique uses circularly polarized light to distinguish between left- and right-handed molecules in a single image, offering unprecedented spatial detail. bioengineer.org Such a non-invasive imaging method could be used to visualize how different stereoisomers of a peptide distribute within tissues or even single cells, potentially revealing differential uptake, localization, or binding at subcellular organelles. bioengineer.org This could help correlate specific stereochemistry with biological function or toxicity.

Other advanced analytical techniques, such as improved chiral chromatography coupled with mass spectrometry, are essential for separating and quantifying enantiomers from complex biological samples. researchgate.net These methods are critical for studying the chiral transfer of information, for example, understanding how a D-RNA world could have given rise to proteins made of L-amino acids. researchgate.net Applying these advanced analytical and imaging tools to peptides containing D-amino acids will be crucial for deciphering the roles of chirality in biological recognition and signaling.

Computational Design and Optimization of Peptides with Defined Stereochemistry

Computational methods offer powerful tools to navigate the vast sequence and conformational space of peptides, enabling the rational design of molecules with specific properties. frontiersin.org For a compound like this compound, computational approaches can be used to predict which of the many possible stereoisomers is most likely to have a desired activity, thereby guiding synthetic efforts away from complex mixtures and toward optimized, single-isomer candidates. nih.gov

Computational pipelines can model peptide structures and their interactions with target proteins with increasing accuracy. youtube.com For example, tools like Rosetta's FlexPepDock protocol can perform thorough structural sampling to model peptide flexibility upon binding, which is crucial for accurately predicting affinity and selectivity. nih.gov

Furthermore, machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models can be used to screen vast virtual libraries of peptides. mdpi.comnih.gov In one study, researchers generated 160,000 unique peptide sequences through mutations and used a machine learning-based QSAR model to screen for promising candidates, which were then further analyzed using molecular dynamics (MD) simulations to assess their stability and binding free energy. mdpi.comnih.gov Such approaches allow for the rapid identification of peptides that bind with high affinity to a specific receptor or have other desirable properties, a process that would be prohibitively laborious to conduct experimentally. frontiersin.org

Computational ApproachDescriptionApplication for Stereoisomeric Peptides
Molecular Docking & Dynamics (MD) Simulates the binding of a peptide to a target protein and analyzes its conformational stability and flexibility over time. mdpi.comnih.govPredicting the binding affinity and mode of different stereoisomers; assessing the structural impact of D-amino acid incorporation.
Structure-Based Design (e.g., Rosetta) Uses the 3D structure of a target to design peptides that fit into a specific binding site, often involving sampling of peptide conformations. nih.govDesigning peptides with high selectivity for a target protein by optimizing stereochemistry and side-chain interactions.
Machine Learning / QSAR Develops predictive models based on existing data to screen large virtual libraries of peptides for desired properties (e.g., activity, permeability). mdpi.comnih.govRapidly identifying promising stereoisomeric sequences from a vast number of possibilities for subsequent experimental validation.
Quantum Mechanics (QM) Provides high-accuracy calculations of electronic structure and energies, useful for refining models of peptide-protein interactions.Fine-tuning interaction energies and understanding the electronic basis for chiral recognition.

Exploration of Peptide Self-Assembly Mechanisms Influenced by D-Amino Acids

Short peptides, particularly those containing both hydrophobic and hydrophilic residues, can spontaneously self-assemble into well-ordered nanostructures such as fibers, ribbons, and hydrogels. nih.govwikipedia.org The inclusion of D-amino acids, as seen in the sequence of this compound, can have profound and sometimes unexpected effects on these self-assembly processes. nih.gov While D-amino acids are often introduced to increase a peptide's resistance to enzymatic degradation, they also significantly alter its conformational and supramolecular behavior. nih.govrsc.org

The stereochemistry of the amino acids is a critical factor. Even the substitution of a single L-amino acid with its D-enantiomer can disrupt or modify the secondary structure, such as β-sheets, which are often the basis for self-assembled fibrils. rsc.org This can lead to changes in the resulting material's properties; for instance, it may alter the minimum concentration required for hydrogel formation or change the viscoelasticity of the final hydrogel. rsc.org

However, the effect is not always disruptive. In some cases, the presence of D-amino acids can induce gelation in sequences that would not otherwise form gels. nih.gov The co-assembly of L- and D-enantiomeric peptides can lead to novel nanostructures, such as nanoribbons with alternating L- and D-peptides, that are distinct from the structures formed by either enantiomer alone. rsc.org Understanding and predicting how the specific placement and content of D-amino acids influence self-assembly is a key future research direction, with potential applications in creating novel biomaterials for tissue engineering and drug delivery. nih.govnih.gov

Effect of D-Amino Acid IncorporationDescriptionPotential Consequence
Increased Proteolytic Stability D-peptides are poor substrates for most natural proteases, which are stereospecific for L-amino acids. rsc.orgnih.govLonger-lasting materials for in-vivo applications like drug delivery or tissue scaffolds.
Altered Secondary Structure The presence of a D-amino acid can disrupt or modify regular secondary structures like β-sheets or α-helices. nih.govrsc.orgInhibition of amyloid fibril formation or creation of novel folded structures.
Modified Self-Assembly Behavior Can either hinder or promote gelation, depending on the sequence and the position of the D-amino acid. nih.govrsc.orgAbility to tune material properties (e.g., gel strength, formation time) by controlling stereochemistry.
Formation of Unique Nanostructures Co-assembly of L/D heterochiral peptides can result in morphologies (e.g., ribbons, sheets) not seen with homochiral peptides. rsc.orgCreation of new biomaterials with unique physical and biological properties.

Q & A

Basic: What analytical techniques are recommended for determining the DL-amino acid composition and stereochemical configuration of Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2?

Methodological Answer:
Chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are primary methods for resolving DL-amino acids. For xiIle (modified isoleucine), tandem mass spectrometry (MS/MS) with collision-induced dissociation can differentiate stereoisomers. Validation should follow ICH Q2(R2) guidelines, including determination of detection limits (DL) via signal-to-noise ratios and verification using spiked samples at near-DL concentrations . Structural confirmation requires nuclear magnetic resonance (NMR) for backbone connectivity and circular dichroism (CD) spectroscopy for secondary structure analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.